N,N-diethyl-2-iodoaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14IN |
|---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N,N-diethyl-2-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
LJJVSJSKSLVOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Diethyl 2 Iodoaniline and Analogous Structures
Established Preparative Routes to Ortho-Iodoanilines
The traditional synthesis of N,N-dialkyl-ortho-iodoanilines can be approached in two primary ways: by first introducing the iodine atom and then performing the N-alkylation, or by alkylating the aniline (B41778) precursor before proceeding with the ortho-iodination.
Alkylation Strategies for N,N-Dialkyl Substitution
The introduction of alkyl groups to the nitrogen atom of anilines is a fundamental transformation in organic chemistry. For a precursor like 2-iodoaniline (B362364), N,N-diethyl substitution can be achieved through various alkylation strategies.
One common method involves the use of alkylating agents such as iodoacetamide or N-ethylmaleimide (NEM), which readily react with nucleophilic groups. creative-proteomics.com Iodoacetamide is a frequently used reagent for the alkylation of cysteine in proteomics, but the principles apply to other nucleophiles as well. nih.gov These reagents form stable bonds with the target atom, in this case, the nitrogen of the aniline. creative-proteomics.com
Reductive amination represents another powerful strategy for N-alkylation. This method can be applied to the synthesis of N-ethyl-2,6-diethyl aniline and its derivatives using various aldehydes with a Pd/C catalyst in an aqueous 2-propanol solvent. jocpr.com Ammonium formate serves as an in-situ hydrogen donor, facilitating a smooth and selective reaction at room temperature to give excellent yields. jocpr.com This approach is considered facile, economical, and environmentally benign. jocpr.com
The synthesis of N,N-diethylaniline itself can be accomplished through various means, including processes that start from N,N-diethylaniline hydrochloride and reclaim the final product. google.com
Direct and Indirect Iodination Protocols for Anilines
The introduction of an iodine atom onto an aniline ring can be accomplished through either direct or indirect methods. The position of iodination is heavily influenced by the directing effects of the amino group and any other substituents present on the ring.
Direct Iodination: This approach involves the direct reaction of an aniline derivative with an iodinating agent. Anilines are highly activated aromatic compounds, which can make direct iodination challenging due to the potential for multiple iodinations or oxidative decomposition. manac-inc.co.jp To control the reaction, elemental iodine is often converted into a different active species. manac-inc.co.jp Common methods involve using hypoiodous acid (HOI), generated in-situ from elemental iodine, or employing a morpholine-iodine complex under mild basic conditions. manac-inc.co.jp Iodination typically occurs at the para position first, followed by the ortho position. manac-inc.co.jp
A variety of reagents and conditions have been developed for the direct iodination of anilines and other activated aromatic compounds. These include:
Iodine and an Oxidizing Agent: The combination of molecular iodine with a strong oxidizing agent can effectively iodinate aromatic compounds. Systems like iodine activated by iodic acid have been used for phenol derivatives. google.com
Potassium Iodide and an Oxidant: An environmentally benign protocol uses potassium iodide and ammonium peroxodisulfate in aqueous methanol at room temperature to achieve predominantly ortho-monoiodination of activated aromatics like anilines. organic-chemistry.org
Sodium Dichloroiodate: This reagent has been used for the iodination of anilines. researcher.life
Thallium(III)-trifluoroacetate and Potassium Iodide: This combination has also been reported for aniline iodination. researcher.life
Indirect Iodination: The most classic indirect method for introducing iodine onto an aromatic ring is the Sandmeyer reaction. This process involves the diazotization of an aromatic amine, such as aniline, followed by a reaction with an iodide salt. A convenient, one-pot, metal-free conversion of anilines to aryl iodides can be achieved using diiodomethane (CH2I2) without the need to isolate the diazonium salts. organic-chemistry.orgnih.gov This method offers short reaction times, a simple workup, and is insensitive to moisture and air. organic-chemistry.org Mechanistic studies suggest the reaction proceeds via an SRN1-like pathway involving aryl radicals. organic-chemistry.org
Contemporary and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of methods that are not only efficient but also environmentally friendly. This has led to the exploration of transition-metal-free reactions and the application of green chemistry principles.
Transition-Metal-Free Iodination Reactions
Recent advancements have focused on iodination methods that avoid the use of transition metals, which can be toxic and costly.
One notable approach is the decarboxylative iodination of anthranilic acids (2-aminobenzoic acids). This method uses inexpensive potassium iodide (KI) and molecular iodine (I₂) as halogen donors under transition-metal-free and base-free conditions, with oxygen being necessary for the transformation. dntb.gov.ua This process yields highly regioselective 2-iodoanilines in good yields (up to 90%) and is scalable with high functional-group tolerance. Experimental evidence suggests that a radical pathway is involved in this transformation.
Another significant metal-free method enables the synthesis of aryl iodides from anilines through halogen abstraction from diiodomethane. organic-chemistry.orgnih.gov This one-pot reaction proceeds under mild acidic conditions and is not sensitive to air or moisture, presenting a practical alternative to the traditional Sandmeyer reaction. organic-chemistry.org The reaction's efficiency is influenced by substituents on the aniline ring, with electron-withdrawing groups generally leading to higher yields. organic-chemistry.org
Green Chemistry Principles and Environmentally Benign Solvents in Ortho-Iodoaniline Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.it In the synthesis of ortho-iodoanilines, this translates to using safer reagents and solvents.
Environmentally Benign Solvents: Traditionally, many iodination reactions were performed in chlorinated solvents like carbon tetrachloride and chloroform, which are now being avoided due to environmental concerns. acsgcipr.org Water has emerged as an eco-friendly solvent for many iodination reactions. acsgcipr.org For instance, the iodination of activated aromatics using potassium iodide and ammonium peroxodisulfate can be carried out in aqueous methanol. organic-chemistry.org Similarly, the stereospecific diiodination of various alkynes has been achieved using ammonium iodide and oxone as an oxidant in water. mdpi.com Ethanol is another green solvent used in methods like the aerobic oxidative iodination of terminal alkynes. mdpi.com
Safer Reagents and Conditions: The use of non-toxic and readily available reagents is a cornerstone of green chemistry. The combination of potassium iodide (KI) with oxidants like ammonium peroxodisulfate organic-chemistry.org or sodium percarbonate nih.gov provides a safer alternative to more hazardous iodinating agents. Sodium percarbonate, in particular, is an inexpensive, stable, and easy-to-handle solid that acts as a "dry carrier" of hydrogen peroxide. nih.gov Recent research has also focused on electrosynthesis as a sustainable technique, which allows for milder reaction conditions and can lead to improved yields compared to traditional methods. calibrechem.com
The following table summarizes various green iodination approaches for aromatic compounds.
| Reagent System | Oxidant | Solvent | Key Features |
| KI / (NH₄)₂S₂O₈ | Ammonium peroxodisulfate | Aqueous Methanol | Environmentally benign, predominantly ortho-monoiodination of activated aromatics. organic-chemistry.org |
| I₂ or Iodides | Various | Water or Ethanol | Use of green solvents enhances the green profile of the process. mdpi.com |
| KI | Sodium Percarbonate (SPC) | Ethanol | Utilizes an eco-friendly, cheap, and stable oxidant. nih.gov |
| Vanillin, KI | Oxone® | Water | Demonstrates multiple green principles including use of a renewable feedstock and water as a solvent. gctlc.org |
Optimization of Synthetic Efficiency and Purity Profiles in N,N-Diethyl-2-Iodoaniline Preparations
Achieving high yield and purity is critical in the synthesis of this compound. Optimization involves careful control of reaction parameters and effective purification strategies.
Synthetic Efficiency: The yield of iodination reactions can be significantly affected by the choice of reagents, solvent, and reaction conditions. For instance, in the metal-free conversion of anilines to aryl iodides, a water/acetonitrile solvent system can improve yields for substrates with low solubility in dichloromethane. organic-chemistry.org The synthesis of bis(N,N-diethyl)aniline-based chromophores has been optimized to achieve high yields through careful control of reaction steps. mdpi.com
Purification Profiles: The final product of a synthesis is often a mixture containing the desired compound along with byproducts and unreacted starting materials. For iodoanilines, common impurities can include isomers (e.g., p-iodoaniline when o-iodoaniline is the target). manac-inc.co.jpgoogle.com Several purification techniques are employed to isolate the desired product with high purity.
Chromatography: Column chromatography is a widely used method for separating components of a mixture. jocpr.comrsc.org For the purification of 2-iodoaniline, silica (B1680970) gel column chromatography with a mobile phase of ethyl acetate and petroleum ether has been reported. guidechem.com After the reaction, the crude product is often filtered through a pad of silica gel to remove impurities. orgsyn.org
Recrystallization: This technique is used to purify solid compounds. Crude p-iodoaniline can be purified by recrystallization from gasoline, yielding colorless needles. orgsyn.org 2-Iodoaniline can be recrystallized from a mixture of benzene and petroleum ether. orgsyn.org
Distillation: For liquid products, short-path distillation under vacuum is an effective purification method. orgsyn.org
Melt Crystallization: This method offers a solvent-free approach to purification and is suitable for industrial applications. It has been successfully used to separate and purify o-iodoaniline from mixtures containing its para-isomer, achieving high purity. google.com
The following table outlines common purification methods for iodoanilines.
| Purification Method | Target Compound | Procedure Details |
| Column Chromatography | 2-Iodoaniline | Silica gel with ethyl acetate/petroleum ether mobile phase. guidechem.com |
| Recrystallization | 2-Iodoaniline | Dissolved in hot benzene, followed by the addition of petroleum ether and cooling. orgsyn.org |
| Recrystallization | p-Iodoaniline | Dissolved in hot gasoline, followed by cooling to induce crystallization. orgsyn.org |
| Short-Path Distillation | 1-(2-Iodophenyl)pyrrole | Performed under high vacuum (0.04 mmHg) to purify the liquid product. orgsyn.org |
| Melt Crystallization | o-Iodoaniline | Involves melting the crude mixture, followed by controlled cooling to crystallize the desired isomer. google.com |
Reactivity Profiles and Mechanistic Investigations of N,n Diethyl 2 Iodoaniline
Carbon-Halogen Bond Activation in Catalytic Systems
The carbon-iodine (C-I) bond in N,N-diethyl-2-iodoaniline is the primary site of reactivity in many catalytic transformations, particularly those mediated by transition metals like palladium. The activation of this bond is the crucial initiating step for a wide array of synthetic methodologies. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes this compound an excellent substrate for these reactions, often allowing for milder reaction conditions libretexts.org.
A fundamental step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. csbsju.educhemrxiv.org This process involves the insertion of the palladium atom into the carbon-iodine bond of this compound. The reaction transforms a 14-electron Pd(0) species into a 16-electron, square planar Pd(II) complex. yonedalabs.com This step is often rate-determining in the catalytic cycle. libretexts.org The general mechanism is believed to proceed through the formation of a Pd(0)-aryl halide complex, followed by the cleavage of the C-I bond to form the new organopalladium species. chemrxiv.org The reactivity order for aryl halides in oxidative addition is typically I > OTf > Br > Cl, positioning iodoanilines like this compound as highly reactive substrates. libretexts.org
The catalytic cycle for these reactions typically begins with the generation of the active Pd(0) catalyst, which then undergoes oxidative addition with the aryl halide. wikipedia.org For this compound, this results in a palladacycle intermediate where both the aryl group and the iodide are bonded to the palladium center. This activation is essential for the subsequent steps of the catalytic cycle, such as transmetalation or migratory insertion. csbsju.edu
This compound serves as a versatile precursor in numerous palladium-catalyzed cross-coupling reactions due to the efficient activation of its carbon-iodine bond.
Sonogashira Reaction: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I). wikipedia.orglibretexts.org N,N-dialkyl-2-iodoanilines exhibit high reactivity in Sonogashira couplings. nih.gov The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to the Pd(0) catalyst. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide. In the subsequent transmetalation step, the alkynyl group is transferred from the copper to the palladium(II) complex. The final step is reductive elimination, which forms the C(sp²)-C(sp) bond of the product and regenerates the Pd(0) catalyst. libretexts.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orglibretexts.org The mechanism initiates with the oxidative addition of this compound to Pd(0). wikipedia.org The resulting Pd(II) complex then coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. The final step involves a β-hydride elimination to release the substituted alkene product and a hydridopalladium complex, which then undergoes reductive elimination with a base to regenerate the Pd(0) catalyst. organic-chemistry.org
Suzuki-Miyaura Reaction: This reaction creates a C-C bond between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.orgnih.gov The catalytic cycle for the Suzuki-Miyaura reaction also starts with the oxidative addition of this compound to a Pd(0) species. libretexts.org The next critical step is transmetalation, where the organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) center, displacing the halide. The cycle concludes with reductive elimination of the biaryl product, which regenerates the active Pd(0) catalyst. yonedalabs.comwikipedia.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of this compound to the Pd(0) catalyst. nih.gov The resulting Pd(II) complex then coordinates with the amine coupling partner. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex. The final step is reductive elimination from this complex, which forms the C-N bond of the new aryl amine product and regenerates the Pd(0) catalyst to continue the cycle. wikipedia.orglibretexts.org
Intramolecular Cyclization and Annulation Reactions
The strategic placement of the diethylamino group and the iodine atom on the aniline (B41778) ring makes this compound a valuable substrate for constructing heterocyclic systems through intramolecular reactions.
This compound is a key starting material for the synthesis of substituted indoles. A common strategy involves a two-step sequence beginning with a Sonogashira coupling of the iodoaniline with a terminal alkyne to produce an N,N-diethyl-2-(1-alkynyl)aniline intermediate. nih.govresearchgate.net This intermediate can then undergo an electrophilic cyclization.
When molecular iodine (I₂) is used as the electrophile, a 5-exo-dig cyclization occurs to furnish 3-iodoindoles in excellent yields. nih.gov The proposed mechanism involves an anti-attack of the electrophile (I⁺) and the nucleophilic nitrogen of the diethylamino group on the alkyne. This forms an indolium salt intermediate, which then loses an ethyl group to yield the final indole product. nih.gov The high nucleophilicity of the tertiary amine is crucial for the success of this cyclization. nih.gov While iodine is highly effective, other electrophiles like Br₂, NBS, and PhSeCl often result in poor yields of the cyclized product, with simple addition across the triple bond being the predominant reaction. nih.gov
| Entry | N,N-Dialkyl-2-iodoaniline | Alkyne | Sonogashira Product Yield (%) | Cyclization Product | Cyclization Yield (%) |
| 1 | N,N-Dimethyl-2-iodoaniline | Phenylacetylene | 98 | N-Methyl-3-iodo-2-phenylindole | 95 |
| 2 | N,N-Dimethyl-2-iodoaniline | 1-Hexyne | 96 | N-Methyl-2-butyl-3-iodoindole | 94 |
| 3 | N,N-Dibutyl-2-iodoaniline | Phenylacetylene | 94 | N-Butyl-3-iodo-2-phenylindole | 92 |
| 4 | N,N-Dimethyl-2-iodoaniline | (Trimethylsilyl)acetylene | 98 | N-Methyl-3-iodo-2-(trimethylsilyl)indole | 95 |
This table presents data adapted from studies on N,N-dialkyl-2-iodoanilines to illustrate typical yields in the two-step indole synthesis. nih.govnih.gov
Similarly, ortho-iodoaniline derivatives are employed in copper-promoted cyclization reactions to synthesize 2-substituted benzothiazoles. organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions often involve a multicomponent approach where the iodoaniline, a sulfur source (like elemental sulfur or K₂S), and another coupling partner react to form the benzothiazole ring system. organic-chemistry.orgresearchgate.net
The synthesis of functionalized indoles from this compound can be viewed as a tandem or sequential one-pot process. The initial palladium/copper-catalyzed Sonogashira coupling is followed directly by the iodine-induced electrophilic cyclization. nih.gov This approach avoids the isolation of the potentially sensitive alkynylaniline intermediate, streamlining the synthesis of complex indole structures. nih.gov This coupling/cyclization strategy allows for the rapid construction of 2,3-disubstituted indoles, which can be further functionalized using the newly installed iodine at the 3-position via subsequent cross-coupling reactions. nih.gov Such tandem processes are highly efficient as they reduce the number of workup and purification steps, saving time and resources. beilstein-journals.org
Reactivity of the Tertiary Amine Functionality
The N,N-diethylamino group in this compound is not merely a spectator substituent; its reactivity is integral to some of the compound's most important transformations.
In the context of electrophilic cyclization to form indoles, the tertiary amine plays a critical role as an internal nucleophile. nih.gov The presence of two electron-donating ethyl groups enhances the nucleophilicity of the nitrogen atom, facilitating its attack on the alkyne triple bond that has been activated by an electrophile. nih.gov This high nucleophilicity is a key factor in the efficiency of the cyclization step.
The tertiary amine functionality can, in principle, undergo other characteristic reactions. For example, tertiary amines can be alkylated by alkyl halides to form quaternary ammonium salts. msu.eduallen.inlibretexts.org They can also be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids. asianpubs.org However, in the synthetic pathways discussed, the primary and most synthetically exploited reactivity of the tertiary amine group in this compound and its derivatives is its function as a potent nucleophile in intramolecular cyclization reactions. The steric hindrance provided by the two ethyl groups can also influence its reactivity compared to less hindered amines like N,N-dimethylaniline. researchgate.net
Ligand Properties and Coordination Chemistry (e.g., Palladium Pincer Complexes)
This compound serves as a versatile precursor in coordination chemistry, particularly in the synthesis of palladium(II) complexes. The molecule's structure, featuring a soft iodo-substituent and a nitrogen donor atom from the diethylamino group, allows it to engage with metal centers in various coordination modes. Research on the closely related N,N-dimethyl-2-iodoanilines demonstrates their utility in forming novel pincer-type palladium complexes. nih.govscilit.com
The reaction of N,N-dialkyl-2-iodoanilines with palladium sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can lead to the formation of sophisticated pincer complexes through sequential C-H activation and oxidation steps. nih.gov For instance, the N-alkyl groups, which are typically spectator ligands, become directly involved in the formation of the pincer framework. In reactions involving N,N-dimethylaniline analogues, an initial oxidative addition of the C-I bond to the Pd(0) center is followed by a C(sp³)–H activation at one of the N-methyl groups. This process, often occurring under aerobic conditions, can lead to oxidation and the formation of an OCP-pincer complex where the palladium is bound to the aryl carbon, a phosphine ligand, and an oxygen atom derived from the oxidized N-methyl group. nih.gov
Alternatively, a second C-H activation event can occur, leading to different pincer architectures. For example, a CCN-pincer complex can be afforded after a subsequent C-H activation process at a formyl group, which is itself the result of an initial C-H activation/oxidation of an N-alkyl group. nih.gov The specific type of pincer complex formed is highly dependent on the nature of other chelating "arms" present on the aniline scaffold. nih.govscilit.com While these specific examples involve N,N-dimethylaniline derivatives, the underlying principles of C-H activation at the N-alkyl position are directly applicable to this compound, suggesting its potential to form analogous pincer structures.
Table 1: Examples of Palladium Pincer Complexes Derived from N,N-Dialkyl-2-iodoaniline Analogues This table is based on findings from related N,N-dimethylaniline precursors.
| Precursor Moiety | Pincer Type | Key Mechanistic Step | Resulting Complex Structure |
| 3-[(Diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline | OCP | Sequential C(sp³)–H activation/oxidation at the α-position of the aniline N atom. nih.gov | Palladium bound to aryl carbon, phosphine, and an oxygen from the oxidized N-methyl group. |
| 3-[2-(dimethylamino)ethyl]-2-iodo-N,N-dimethylaniline | CCN | A second C–H activation process at the formyl group of an initially formed OCN-pincer complex. nih.gov | Palladium bound to the aryl carbon, a nitrogen atom, and a carbon from the newly formed group. |
Participation in Chelation-Assisted Transformations and Directed Functionalization
The N,N-diethylamino and iodo groups of this compound are strategically positioned to facilitate chelation-assisted transformations and direct the functionalization of the aromatic ring. The nitrogen atom can act as a directing group, coordinating to a transition metal catalyst and positioning it in close proximity to specific C-H bonds for activation.
This directing group capability is a cornerstone of modern synthetic chemistry, enabling regioselective C-C and C-X bond formation. nih.gov In the context of this compound, the diethylamino group can direct a metal, such as palladium, to activate a C-H bond on one of the N-ethyl groups or at the C6 position of the aniline ring to form a stable five-membered palladacycle. This cyclometalation is a key step that initiates catalytic cycles for further functionalization.
Furthermore, the presence of the ortho-iodo group makes this compound an ideal substrate for Catellani-type reactions. aablocks.com The Catellani reaction utilizes the synergistic interplay of palladium and a co-catalyst like norbornene (NBE) to orchestrate a sequence of ortho C-H functionalization and ipso termination at the site of the aryl halide. aablocks.com In a hypothetical Catellani-type reaction involving this compound, a Pd(II) catalyst would first coordinate to the substrate, followed by C-H activation directed by the diethylamino group. The resulting palladacycle could then react with various coupling partners before a reductive elimination step regenerates the catalyst and yields a multi-functionalized aniline derivative.
The temporary oxidation of the N,N-diethylamino group to an N-oxide can also be employed as a strategy for functionalization. This increases the reactivity of the aromatic ring and allows for group transfer from the nitrogen to a carbon atom, facilitating the introduction of new C-O, C-C, and C-N bonds under mild, metal-free conditions. nih.gov
Table 2: Potential Chelation-Assisted Reactions Involving this compound
| Reaction Type | Role of N,N-Diethylamino Group | Role of Iodo Group | Potential Outcome |
| Directed C-H Activation | Acts as a directing group to form a palladacycle. | Spectator or subsequent reaction site. | Functionalization at the C6 position or on an N-ethyl group. |
| Catellani-Type Reaction | Potential directing group for ortho C-H activation. | The ipso termination site for the catalytic cycle. aablocks.com | ortho- and ipso-difunctionalized aniline derivatives. |
| N-Oxide Rearrangement | Temporarily oxidized to an N-oxide to activate the ring. nih.gov | Spectator. | Introduction of nucleophiles (e.g., -OH, -OTs) at the ortho or para positions. |
Theoretical and Computational Elucidation of Reaction Mechanisms
Theoretical and computational chemistry provides invaluable insights into the complex reaction mechanisms involving this compound. Methods such as Density Functional Theory (DFT) are employed to map potential energy surfaces, identify transition states, and calculate reaction kinetics for processes like palladium-catalyzed pincer complex formation and directed C-H functionalization. nih.govmdpi.comresearchgate.net
For the formation of palladium pincer complexes, computational studies can elucidate the energetics of key steps, such as the oxidative addition of the C-I bond to the palladium center and the subsequent C(sp³)-H activation at the N-ethyl group. By calculating the activation barriers for different potential pathways, these studies can explain the observed product selectivity and guide the optimization of reaction conditions. For example, theoretical models can compare the feasibility of C-H activation at a primary versus a secondary carbon on the ethyl group, or rationalize the preference for the formation of OCP- versus CCN-pincer complexes under specific conditions. nih.gov
Table 3: Hypothetical Calculated Energy Barriers for Key Mechanistic Steps This table presents plausible theoretical values for reactions involving this compound, based on general knowledge of similar computational studies.
| Mechanistic Step in Pd-Catalyzed Reaction | Description | Plausible ΔG‡ (kcal mol⁻¹) | Implication |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond. | 10 - 15 | A feasible initial step in the catalytic cycle. |
| C(sp³)-H Activation | Palladacycle formation via activation of an N-ethyl C-H bond. | 18 - 25 | A higher energy barrier, potentially the rate-determining step. nih.gov |
| Reductive Elimination | Formation of a new C-C or C-X bond and regeneration of the catalyst. | 5 - 12 | A typically facile and thermodynamically favorable final step. |
Applications of N,n Diethyl 2 Iodoaniline As a Versatile Synthetic Intermediate
Role in the Development of Novel Catalysts and Ligands
The structural features of N,N-diethyl-2-iodoaniline make it a potential precursor for the synthesis of novel ligands and catalysts. The aniline (B41778) nitrogen can act as a coordination site, and the ortho-iodo group provides a handle for further elaboration into more complex ligand architectures.
Chiral iodoanilines have been successfully used to synthesize lactate-based catalysts for the α-functionalization of ketones acs.org. In these catalysts, the iodoaniline core is modified by attaching chiral lactate units. The synthesis involves the protection of the aniline nitrogen, followed by a Mitsunobu reaction with a chiral lactate ester acs.org. This precedent suggests that this compound could be a starting point for a new class of chiral ligands and organocatalysts where the diethylamino group could modulate the steric and electronic properties of the resulting catalyst.
Furthermore, ortho-substituted anilines are common building blocks for Schiff base ligands, which are synthesized through the condensation reaction with aldehydes or ketones mdpi.comasianpubs.orgnih.gov. These ligands are well-known for their ability to form stable complexes with a variety of metal ions, which can then act as catalysts in various organic transformations. The N,N-diethyl group in a ligand derived from this compound could influence the coordination geometry and solubility of the resulting metal complexes.
Contribution to the Synthesis of Complex Organic Molecules
Beyond the synthesis of discrete heterocyclic compounds, this compound has the potential to serve as a fundamental building block for larger, more complex organic structures, including supramolecular assemblies and advanced materials.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the structure of the organic linkers. While not directly reported, substituted anilines and related aromatic compounds are a key class of building blocks for the organic linkers used in MOFs acs.orgnih.govnih.govresearchgate.netcsulb.edu. The this compound structure could be incorporated into larger, more functionalized linkers through reactions at the iodo position. For example, cross-coupling reactions could be used to attach carboxylic acid or other coordinating groups to the aniline ring, creating a multitopic linker suitable for MOF synthesis. The diethylamino group would remain as a functional handle within the pores of the MOF, potentially influencing its properties such as gas sorption or catalytic activity.
In the realm of supramolecular chemistry, iodoarenes have been shown to be activated by encapsulation within supramolecular hosts nih.govnih.gov. This host-guest interaction can facilitate reactions that are otherwise difficult in bulk solution nih.govnih.gov. This compound, with its combination of a lipophilic diethylamino group and a polarizable iodine atom, could exhibit interesting host-guest chemistry and serve as a building block for the construction of novel supramolecular assemblies.
The non-iodinated parent compound, N,N-diethylaniline, is a well-established intermediate in the synthesis of dyes, such as azoic and triphenylmethane dyes google.commit-ivy.comunb.caekb.eg. The presence of the iodo group in this compound provides a reactive site for further modification, allowing for the synthesis of more complex and potentially more functional dye molecules. The iodine can be substituted through various cross-coupling reactions, enabling the attachment of other chromophores or functional groups to tune the color and properties of the dye.
In the agrochemical industry, 2-iodoaniline (B362364) serves as a starting material for the synthesis of pesticides and herbicides calibrechem.com. The N,N-diethyl derivative could be used to produce more complex agrochemicals with tailored biological activities jocpr.com.
Furthermore, in the field of materials science, organic compounds are crucial for the development of advanced materials with specific electronic or optical properties. For example, ternary nitrides, which can be used as anode materials in lithium-ion batteries, are synthesized from metal nitrides, which in turn can be prepared from organic precursors mdpi.com. While a direct application of this compound in this specific context is not documented, the general principle of using functionalized organic molecules in the synthesis of inorganic materials with advanced properties is well-established nih.govosti.gov. The reactivity of the C-I bond in this compound makes it a candidate for incorporation into polymers or other materials where subsequent modification is desired.
Integration in Flow Chemistry and Automated Synthesis Protocols
The versatile reactivity of this compound makes it a highly suitable candidate for integration into modern synthetic technologies such as flow chemistry and automated synthesis platforms. These advanced methodologies offer significant advantages over traditional batch processing, including enhanced reaction efficiency, improved safety, and greater scalability. The unique properties of this compound, particularly its potential for high reactivity in various coupling reactions, can be effectively harnessed within these systems to streamline the synthesis of complex molecules.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control is particularly beneficial for optimizing reactions involving this compound, such as palladium-catalyzed cross-coupling reactions. For instance, in Sonogashira couplings, a common application for 2-iodoanilines, flow chemistry setups can significantly reduce reaction times and improve yields compared to conventional batch methods. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to more efficient and selective transformations.
Automated synthesis platforms, on the other hand, enable the rapid screening and optimization of reaction conditions in a high-throughput manner. By employing robotic systems to dispense reagents and perform reactions in parallel, researchers can quickly identify the optimal catalyst, solvent, and temperature for a given transformation involving this compound. This is particularly valuable for complex multi-component reactions or for the rapid generation of compound libraries for drug discovery and materials science. The combination of flow chemistry and automation can create powerful, fully autonomous systems for the on-demand synthesis of target molecules derived from this compound.
Research Findings in Continuous Flow Synthesis
Recent studies have demonstrated the successful application of continuous flow techniques to reactions involving substrates structurally similar to this compound. For example, the Sonogashira coupling of various substituted iodobenzenes with terminal alkynes has been efficiently performed in a flow regime using packed-bed reactors containing a supported palladium catalyst. In a typical setup, a solution of the iodobenzene and the alkyne is pumped through a heated cartridge containing the catalyst, leading to a significant reduction in reaction time and improved product isolation compared to batch processing rsc.org.
A comparative study on the selective hydrogenation of iodonitrobenzenes to iodoanilines highlighted the superiority of continuous flow reactors over batch reactors. The flow system allowed for precise control of the residence time, resulting in a higher yield of the desired iodoaniline (around 90% in flow versus approximately 70% in batch) and minimizing the formation of the undesired aniline byproduct mdpi.com. This demonstrates the potential of flow chemistry to enhance selectivity in reactions involving functionalized anilines.
The following interactive data table summarizes representative data from studies on Sonogashira coupling reactions in a continuous flow system, illustrating the typical parameters and outcomes that could be expected for a substrate like this compound.
Continuous Flow Sonogashira Coupling of Substituted Iodobenzenes
| Substrate 1 (Iodobenzene derivative) | Substrate 2 (Alkyne) | Catalyst | Temperature (°C) | Flow Rate (mL/min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Iodotoluene | Phenylacetylene | Pd on alumina with Cu₂O | 80 | 0.1 | 60 | rsc.org |
| 4-Iodoanisole | Phenylacetylene | FibreCat® 1001 | 100 | 0.1 | 95 | thalesnano.com |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd/C | 100 | 0.1 | 88 | thalesnano.com |
| Methyl 4-iodobenzoate | 1-Heptyne | Pd on alumina with Cu₂O | 80 | 0.1 | 75 | rsc.org |
Automated High-Throughput Experimentation
Automated platforms have been developed for the high-throughput screening and optimization of various cross-coupling reactions, including Suzuki-Miyaura couplings. These systems can perform numerous reactions in parallel, varying parameters such as catalysts, ligands, bases, and solvents to rapidly identify optimal conditions. For instance, an automated system utilizing pre-packed capsules containing the necessary reagents for a Suzuki-Miyaura coupling has been successfully employed for a range of aryl bromides and boronic acids, demonstrating the potential for the late-stage functionalization of complex molecules nih.govsynplechem.com.
Furthermore, automated feedback systems that combine flow chemistry with real-time analysis can intelligently explore and optimize reaction conditions. Such a system was used to optimize a Suzuki-Miyaura cross-coupling by varying catalyst, ligand, temperature, and residence time, completing the complex optimization within 96 experiments nih.govrsc.org. This approach could be readily adapted to optimize reactions involving this compound, significantly accelerating the development of efficient synthetic routes.
The table below presents a conceptual layout for a high-throughput screening experiment for a Suzuki-Miyaura coupling reaction involving this compound, based on established automated synthesis protocols.
Conceptual High-Throughput Screening for Suzuki-Miyaura Coupling of this compound
| Well | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| A1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | DME/H₂O | 80 | Data to be determined |
| A2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | DME/H₂O | 80 | Data to be determined |
| B1 | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 80 | Data to be determined |
| B2 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | DME/H₂O | 80 | Data to be determined |
| C1 | Pd(PPh₃)₄ (2) | - | K₃PO₄ | Toluene/H₂O | 100 | Data to be determined |
| C2 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Toluene/H₂O | 100 | Data to be determined |
The integration of this compound into flow chemistry and automated synthesis protocols holds immense promise for accelerating chemical synthesis and enabling the efficient production of a wide range of valuable compounds. The enhanced control, safety, and throughput offered by these technologies can unlock the full potential of this versatile synthetic intermediate.
Advanced Spectroscopic and Analytical Techniques for Research on N,n Diethyl 2 Iodoaniline Derivatives
Structural Elucidation of Novel Reaction Products and Intermediates
The unambiguous determination of the structure of newly synthesized compounds and transient intermediates is fundamental to understanding chemical transformations involving N,N-diethyl-2-iodoaniline.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment and connectivity of atoms within a molecule.
In the context of reaction monitoring, NMR can track the disappearance of starting materials and the appearance of products in real-time. pharmtech.comasahilab.co.jp This is achieved by acquiring spectra at regular intervals throughout the course of a reaction. Such an approach allows for the determination of reaction kinetics and the identification of any transient intermediates that may form. For instance, in reactions involving the substitution of the iodo group or modifications to the diethylamino moiety, characteristic shifts in the aromatic and aliphatic regions of the NMR spectrum would be observed.
Product characterization by NMR involves the detailed analysis of the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra. For a typical this compound derivative, the ¹H NMR spectrum would show signals for the ethyl protons (a quartet and a triplet) and distinct signals for the aromatic protons, with their multiplicity and coupling constants providing information about the substitution pattern on the aniline (B41778) ring. rsc.org The ¹³C NMR spectrum would complement this by showing characteristic signals for the aliphatic carbons of the ethyl groups and the aromatic carbons, including the carbon atom bonded to the iodine, which would appear at a relatively high field. rsc.orgkpi.ua
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted 2-Iodoanilines
This table provides expected chemical shift ranges based on data from various substituted 2-iodoanilines and can be used to approximate the spectral features of this compound derivatives. Actual values will vary depending on the specific substitution pattern and solvent used.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic C-H | 6.5 - 7.8 | Singlet, Doublet, Triplet, Multiplet |
| ¹H | N-CH₂-CH₃ | 3.0 - 3.5 | Quartet |
| ¹H | N-CH₂-CH₃ | 1.0 - 1.3 | Triplet |
| ¹³C | Aromatic C-I | 80 - 95 | Singlet |
| ¹³C | Aromatic C-N | 145 - 150 | Singlet |
| ¹³C | Aromatic C-H | 110 - 140 | Singlet |
| ¹³C | N-CH₂-CH₃ | 40 - 50 | Singlet |
| ¹³C | N-CH₂-CH₃ | 10 - 15 | Singlet |
Data compiled from representative spectra of iodoaniline derivatives. rsc.orgrsc.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. In the mass spectrum of an this compound derivative, characteristic fragmentation pathways would include the loss of an ethyl group, the entire diethylamino group, or the iodine atom. The presence of iodine is often indicated by a significant gap of 127 mass units between fragments containing iodine and those without. whitman.edu The isotopic pattern of the molecular ion can also be informative, although iodine itself is monoisotopic.
Table 2: Expected Key Mass Spectral Fragments for this compound
This table is illustrative and based on general fragmentation patterns of related compounds like N,N-diethylaniline and iodo-substituted aromatics.
| Fragment Ion | Proposed Structure | Key Diagnostic Feature |
| [M]⁺ | C₁₀H₁₄IN⁺ | Molecular Ion |
| [M - CH₃]⁺ | C₉H₁₁IN⁺ | Loss of a methyl radical |
| [M - C₂H₅]⁺ | C₈H₉IN⁺ | Loss of an ethyl radical |
| [M - I]⁺ | C₁₀H₁₄N⁺ | Loss of an iodine radical |
| [I]⁺ | I⁺ | Iodine cation (m/z 127) |
Fragmentation patterns are predicted based on established principles of mass spectrometry. whitman.edunist.govmiamioh.edu
For crystalline derivatives of this compound, X-ray crystallography provides the most definitive structural information. nih.govnih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and conformational details.
This method is particularly valuable for confirming the structure of complex molecules, resolving stereochemistry, and understanding intermolecular interactions such as hydrogen bonding and halogen bonding in the solid state. ed.ac.uk While obtaining suitable single crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. The crystal structure of the parent compound, 2-iodoaniline (B362364), has been determined, providing a foundational understanding of the packing and intermolecular interactions in related molecules. ed.ac.uknih.gov For derivatives of this compound that form metal complexes, X-ray crystallography can elucidate the coordination geometry around the metal center. ed.ac.uk
Table 3: Illustrative Crystallographic Data Parameters
This table presents typical parameters that would be reported in a crystallographic study of a derivative of this compound.
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pna2₁ |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
These parameters are fundamental to any crystallographic report. iucr.org
In Situ Spectroscopic Studies of Reaction Dynamics and Kinetics
In situ spectroscopic techniques allow for the real-time observation of chemical reactions as they occur, without the need for sampling and quenching. spectroscopyonline.com This provides a dynamic picture of the reaction, revealing the formation and decay of intermediates and allowing for the determination of reaction rates and mechanisms. osti.gov
Techniques such as in situ NMR and infrared (IR) spectroscopy are particularly powerful for studying reactions of this compound. spectroscopyonline.comosti.gov For example, in a palladium-catalyzed cross-coupling reaction, in situ spectroscopy could be used to monitor the concentrations of the starting material, the oxidative addition complex, and the final product simultaneously. This data can be used to construct a detailed kinetic model of the reaction, identifying the rate-determining step and optimizing reaction conditions for improved yield and efficiency. osti.gov The use of flow NMR, where the reaction mixture is continuously passed through the spectrometer, is an increasingly popular method for such studies. ed.ac.uk
Chromatographic Methods for Reaction Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound derivatives and for separating mixtures of isomers. gassnova.nothermofisher.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. thermofisher.comsynectics.net
For purity assessment, a small sample of the reaction mixture is analyzed, and the resulting chromatogram shows peaks corresponding to the different components. The area of each peak is proportional to the concentration of that component, allowing for the quantitative determination of product purity and the identification of any byproducts.
In cases where a reaction produces a mixture of isomers (e.g., ortho, meta, and para substituted products), chromatographic methods are crucial for their separation. mdpi.com By carefully selecting the stationary phase (the column) and the mobile phase (the solvent), it is often possible to achieve baseline separation of the isomers, allowing for their individual isolation and characterization. For aniline derivatives, both normal-phase and reversed-phase HPLC can be effective, depending on the polarity of the specific compounds. thermofisher.com GC, particularly when coupled with a mass spectrometer (GC-MS), is also a powerful tool for separating and identifying volatile aniline derivatives. researchgate.netresearchgate.net
Table 4: Typical Chromatographic Techniques for Aniline Derivative Analysis
| Technique | Stationary Phase Example | Mobile Phase Example | Detector | Application |
| HPLC (Reversed-Phase) | C18 silica (B1680970) gel | Acetonitrile/Water gradient | UV-Vis, MS | Purity assessment, Isomer separation |
| HPLC (Normal-Phase) | Silica gel | Hexane/Ethyl Acetate | UV-Vis | Isomer separation of less polar derivatives |
| GC | Capillary column (e.g., DB-5) | Helium | Flame Ionization (FID), MS | Purity assessment of volatile derivatives, Isomer separation |
This table summarizes common chromatographic methods applicable to the analysis of this compound and its derivatives.
Computational and Theoretical Investigations of N,n Diethyl 2 Iodoaniline Chemistry
Electronic Structure and Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. libretexts.org By solving the Schrödinger equation for a molecule, one can obtain a set of molecular orbitals, each with a specific energy level. These orbitals describe the spatial distribution of electrons within the molecule and are crucial for understanding its chemical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontiers of electron activity in chemical reactions. chemrxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For N,N-diethyl-2-iodoaniline, MO theory can be employed to understand how the substituents on the aniline (B41778) core influence its electronic properties. The diethylamino group is an electron-donating group, which would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the iodine atom is an electron-withdrawing group, which would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. A computational analysis would provide quantitative values for these orbitals, as illustrated in the hypothetical data below.
Table 1: Illustrative Molecular Orbital Properties of this compound
| Property | Value (eV) | Description |
| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | -0.9 | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.9 | Energy difference between the HOMO and LUMO, related to the molecule's chemical reactivity and stability. |
Density Functional Theory (DFT) for Reactivity and Selectivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arabjchem.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT has proven to be a reliable tool for predicting various molecular properties, including geometries, vibrational frequencies, and reaction energies. arabjchem.orgmdpi.com One of the key applications of DFT in chemistry is the prediction of reactivity and selectivity. researchgate.net By calculating various electronic descriptors, such as ionization potential, electron affinity, and chemical hardness, DFT can provide insights into how a molecule will behave in a chemical reaction. mdpi.com
In the context of this compound, DFT calculations could be used to predict its reactivity towards different reagents and to understand the regioselectivity of its reactions. For instance, by calculating the distribution of electron density and the local reactivity descriptors, such as the Fukui functions, one could predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. This information is invaluable for designing synthetic strategies and for understanding the outcomes of chemical reactions.
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value | Interpretation |
| Ionization Potential (eV) | 7.2 | The energy required to remove an electron, indicating the molecule's resistance to oxidation. |
| Electron Affinity (eV) | 0.5 | The energy released when an electron is added, indicating the molecule's ability to be reduced. |
| Chemical Hardness (eV) | 3.35 | A measure of the molecule's resistance to changes in its electron distribution. |
| Electrophilicity Index | 2.5 | A measure of the molecule's ability to accept electrons. |
Computational Modeling of Reaction Pathways and Transition States
A significant advantage of computational chemistry is its ability to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition states that are often fleeting and difficult to observe experimentally. mit.edu By mapping out the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways and determine the activation energies associated with each step. This information is critical for understanding reaction mechanisms and for predicting reaction rates. mdpi.com
For this compound, computational modeling could be used to investigate the mechanisms of various reactions, such as palladium-catalyzed cross-coupling reactions where the carbon-iodine bond is a key reactive site. By modeling the oxidative addition of the C-I bond to a palladium(0) catalyst, for example, researchers could gain insights into the factors that control the efficiency of this crucial step. The calculated activation energies and reaction profiles would provide a detailed picture of the reaction mechanism, as depicted in the hypothetical reaction coordinate diagram below.
Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Oxidative Addition | TS1 | 15.2 |
| Transmetalation | TS2 | 12.5 |
| Reductive Elimination | TS3 | 8.9 |
Predictive Simulations for Novel Transformations and Catalyst Design
Beyond understanding existing reactions, computational chemistry can be a powerful tool for predicting new chemical transformations and for designing novel catalysts. mit.edu By using computational screening and predictive modeling, chemists can explore a vast chemical space to identify promising new reactions and to design catalysts with enhanced activity and selectivity. This in silico approach can significantly accelerate the discovery and development of new synthetic methods.
In the case of this compound, predictive simulations could be employed to explore its potential in novel synthetic applications. For example, computational models could be used to screen a variety of catalysts for a desired transformation, such as a C-H activation reaction at a specific position on the aniline ring. By calculating the reaction energies and activation barriers for different catalyst-substrate combinations, researchers could identify the most promising candidates for experimental investigation. This predictive capability can guide synthetic efforts and lead to the discovery of new and efficient chemical reactions.
Future Perspectives and Emerging Research Directions
Development of Highly Selective and Stereospecific Transformations Involving N,N-Diethyl-2-Iodoaniline
The future development of synthetic methodologies involving this compound will heavily focus on achieving high levels of selectivity, particularly in asymmetric catalysis. The 2-iodoaniline (B362364) scaffold is a valuable precursor for synthesizing complex, high-value molecules, including chiral catalysts and pharmaceutical intermediates. acs.org
Emerging research is directed toward designing novel chiral catalysts that can effectively control the stereochemical outcome of reactions at or adjacent to the aniline (B41778) moiety. For instance, new families of chiral iodoaniline-based catalysts are being developed for reactions like the α-functionalization of ketones, where the catalyst's structure, derived from iodoaniline, dictates the enantioselectivity. acs.orgfrontiersin.org The N,N-diethyl groups on the parent molecule can play a crucial role, influencing the catalyst's steric environment and, consequently, its selectivity.
Furthermore, established palladium-catalyzed cross-coupling reactions, which are fundamental to the utility of aryl iodides, are being refined for greater precision. Reactions such as the Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling are prime candidates for stereospecific variations. wikipedia.orgwikipedia.org The development of advanced ligand systems that can coordinate with the palladium catalyst and interact with the this compound substrate will be key to controlling the enantioselectivity in the formation of new C-N, C-C, and C-O bonds. rug.nljk-sci.com
| Reaction Type | Coupling Partner | Bond Formed | Potential for Stereospecificity |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Aryl C-N | High, with chiral ligands |
| Sonogashira Coupling | Terminal Alkynes | Aryl C-C (sp) | Applicable for creating chiral alkynes |
| Heck Coupling | Alkenes | Aryl C-C (sp²) | Can generate chiral centers |
| Suzuki Coupling | Organoboron compounds | Aryl C-C (sp²) | Established for creating axial chirality |
| Asymmetric α-functionalization | Ketones (as a catalyst) | C-O, C-S, etc. | High, catalyst-controlled |
This table outlines key transformations applicable to this compound and their potential for future development in stereospecific synthesis.
Exploration of Unconventional Activation Modes for the Aryl Iodide Moiety
Traditional activation of the C-I bond in this compound often relies on palladium-catalyzed oxidative addition. jk-sci.com However, future research is increasingly focused on more sustainable and novel activation strategies that bypass the need for expensive or toxic transition metals.
Visible-Light Photoredox Catalysis: This has emerged as a powerful tool for activating aryl iodides under mild conditions. acs.orgnih.gov In this approach, a photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with this compound. acs.org This generates a highly reactive aryl radical, which can then participate in a variety of bond-forming reactions that are often complementary to traditional methods. acs.orgresearchgate.net This activation mode is notable for its operational simplicity and tolerance of diverse functional groups. nih.gov
Electro-organic Synthesis: Electrochemistry offers a green and highly tunable method for activating the aryl iodide bond. acs.org By applying an electric potential, this compound can be oxidized or reduced to generate reactive intermediates without the need for chemical redox agents. researchgate.netresearchgate.net Anodic oxidation, for example, can generate hypervalent iodine species from the aryl iodide precursor, which are powerful reagents for oxidative transformations. nih.gov This approach is inherently sustainable, using electrons as a "traceless" reagent. researchgate.net
Other Emerging Methods: Research into other transition metals, such as bismuth, is revealing new photocatalytic cycles for C-C bond formation from aryl iodides. nih.gov These systems can exhibit unique reactivity and selectivity, driven by distinct light-induced processes like metal-to-ligand charge transfer (MLCT). nih.gov The exploration of these unconventional activation pathways promises to unlock new synthetic disconnections and applications for this compound.
| Activation Mode | Energy Source | Key Intermediate | Key Advantages |
| Photoredox Catalysis | Visible Light | Aryl Radical | Mild conditions, high functional group tolerance |
| Electro-organic Synthesis | Electricity | Radical Ions, Hypervalent Iodine | Traceless reagent, high tunability, sustainable |
| Bismuth Photocatalysis | Visible Light | Aryl-Bismuth(III) species | Unique reactivity, avoids precious metals |
This interactive data table compares different unconventional activation modes for the aryl iodide moiety of this compound.
Expansion into Advanced Functional Materials Science and Supramolecular Chemistry
The unique electronic and structural properties of this compound make it a promising candidate for the synthesis of advanced functional materials. The interplay between the electron-donating diethylamino group and the heavy, polarizable iodine atom can be exploited to create molecules with tailored optoelectronic characteristics. Iodoaniline derivatives are already recognized as valuable intermediates in the production of dyes, semiconductors, and other electronic materials. chemimpex.com
Future work will likely involve incorporating the this compound core into larger π-conjugated systems, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The steric bulk of the diethylamino group and the position of the iodine atom can be used to control intermolecular packing in the solid state, influencing charge transport and material performance.
In supramolecular chemistry, the iodine atom is of particular interest for its ability to form halogen bonds—a highly directional, non-covalent interaction. This provides a powerful tool for engineering crystal structures and designing complex molecular assemblies. The combination of halogen bonding from the iodine and potential hydrogen bonding sites on the aniline scaffold could lead to the creation of novel liquid crystals, porous organic frameworks, and self-healing materials.
Sustainable and Scalable Production Methodologies for this compound
As the applications for this compound expand, the need for efficient, sustainable, and scalable production methods becomes critical. Traditional iodination methods often rely on molecular iodine, which is prone to sublimation and can have low atom economy. google.com
Future research will focus on greener iodination protocols. One promising approach involves the electrochemical generation of iodinating agents in situ, which avoids handling hazardous reagents and minimizes waste. mdpi.com Another avenue is the use of solid-supported catalysts, such as hydrotalcite intercalated with iodate, which can slowly release the active iodine species, improving raw material utilization and simplifying purification. google.com A simple and scalable method for the iodination of related dialkylanilines using molecular iodine has been described, which could be adapted for this compound. researchgate.net
Furthermore, the transition from batch processing to continuous flow chemistry represents a major step towards scalable and safer production. nih.gov Flow reactors offer superior control over reaction parameters (temperature, pressure, and mixing), can handle hazardous intermediates more safely, and allow for streamlined, multi-step syntheses. sioc-journal.cn Adapting iodination and N-alkylation reactions to a continuous flow setup will be a key objective for the industrial-scale synthesis of this compound.
Integration with Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
The complexity of modern organic synthesis, particularly in optimizing multi-parameter reactions, presents an ideal opportunity for the integration of artificial intelligence (AI) and machine learning (ML). chemrxiv.org For this compound, ML algorithms can accelerate the discovery of new reactions and the optimization of existing ones, such as the palladium-catalyzed cross-couplings it frequently undergoes. mit.edu
By training models like random forests on data from high-throughput experimentation (HTE), researchers can predict reaction outcomes (e.g., yield) with high accuracy for a vast array of substrates and conditions. princeton.eduresearchgate.net This allows for the in silico screening of millions of potential reaction combinations, saving significant time and resources by focusing experimental efforts on the most promising candidates. mit.edu
For reaction optimization, Bayesian optimization and other active learning frameworks can intelligently guide experimentation. sigmaaldrich.com These algorithms use the results of previous experiments to suggest the next set of conditions most likely to improve the reaction's performance, reaching the optimal outcome far more efficiently than traditional one-variable-at-a-time or grid-search methods. ML models are also being developed to predict the activation energies and reaction kinetics of catalytic cycles, providing deeper mechanistic insights that can guide the design of better catalysts and ligands for transformations involving this compound. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
